Boc-Ala-Ala-OMe
Overview
Description
Boc-Ala-Ala-OMe , also known as methyl N-(tert-butoxycarbonyl)-L-alaninate , is a compound used in peptide chemistry and drug development. It falls under the category of N-protected amino acids . The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino acid alanine, preventing unwanted reactions during peptide synthesis. The compound appears as a white to light yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of Boc-Ala-Ala-OMe is C9H17NO4 , with a molecular weight of 203.24 g/mol . The compound consists of an alanine residue with a Boc group attached to the amino nitrogen and a methyl ester group at the carboxyl terminus .
Physical And Chemical Properties Analysis
Scientific Research Applications
Peptide Structure Study : Boc-S-Ala-Aib-S-Ala-OMe and its thiated analogues are valuable in studying amino acid and peptide structures, contributing to our understanding of peptide conformation and behavior (Jensen & Senning, 1986).
Drug Design and Structural Biology : The peptide Boc-Gly-S-Ala-Aib-OMe, which is structurally similar to Boc-Ala-Ala-OMe, has potential applications in drug design and structural biology, indicating the compound's relevance in these fields (Jensen et al., 1985).
Material Science : Boc-Ala-Ala-OMe gels are soft, viscoelastic materials with potential applications in biological and material sciences. This highlights its use in developing novel materials with specific properties (Das & Banerjee, 2006).
Supramolecular Chemistry : Boc-Ala-Ala-OMe forms antiparallel hydrogen-bonded dimers and self-associates to create supramolecular β-sheet structures in crystals and amyloid-like fibrils in the solid state, demonstrating its significance in the study of molecular self-assembly and protein aggregation (Das et al., 2004).
Neurodegenerative Disease Research : Boc-Ala-Ala-OMe tripeptides self-assemble into β-sheet structures and form amyloid-like fibrils, relevant in studying neurodegenerative diseases like Alzheimer's, Huntington's, and Prion-related encephalopathies (Maji et al., 2004).
Organic Solvent Gels : Boc-Ala-Ala-OMe forms thermoreversible transparent gels in various organic solvents, and its molecular self-assembly has been characterized by X-ray diffraction and spectroscopic studies (Maji et al., 2003).
Conformational Analysis : Studies on peptides like Boc-L-Ala-Aib-L-Ala-OMe, Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe1, and others, contribute to our understanding of peptide conformation, particularly in relation to beta-sheet structures and amyloid fibril formation, which are crucial in studying protein folding and misfolding in diseases (Bosch et al., 1984); (Maji et al., 2001); (Imanishi & Kimura, 1996); (Fabiola et al., 2001).
Conformational-Dynamical Behavior : Boc-Ala-Ala-OMe peptides show different conformational-dynamical behavior, with implications for understanding peptide dynamics in various environments (Aschi et al., 2006).
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-Ala-OMe |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.